(R)-2-Amino-2-phenylacetamide

Catalog No.
S776989
CAS No.
6485-67-2
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-phenylacetamide

CAS Number

6485-67-2

Product Name

(R)-2-Amino-2-phenylacetamide

IUPAC Name

(2R)-2-amino-2-phenylacetamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1

InChI Key

KIYRSYYOVDHSPG-SSDOTTSWSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)N)N

Synonyms

(R)-2-Amino-2-phenylacetamide;6485-67-2;D(-)-PHENYLGLYCINAMIDE;(2r)-2-amino-2-phenylacetamide;d-phenylglycinamide;AC1Q5IQX;H-D-Phg-NH2;UNII-2NDY0KO51E;AC1LE46F;D-(-)-Phenylglycineamide;2NDY0KO51E;KSC915M7J;SCHEMBL2332933;CTK8B5674;(R)-(-)-2-Phenylglycineamide;KIYRSYYOVDHSPG-SSDOTTSWSA-N;MolPort-004-969-078;(2R)-2-amino-2-phenylethanamide;KST-1A2892;ANW-49552;AR-1A2680;MFCD06799064;ZINC19810012;CS15488;VA10016

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N)N

Enzyme Inhibition:

The molecule's structure suggests it might act as an inhibitor for certain enzymes. Studies have investigated its potential to inhibit phenylalanine hydroxylase (PAH), an enzyme involved in the breakdown of the amino acid phenylalanine. Inhibiting PAH could be relevant in managing phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels. However, further research is needed to determine its effectiveness and safety for this purpose.

Drug Discovery:

The molecule's structure shares similarities with known bioactive compounds. This similarity has led researchers to explore its potential as a starting point for the development of new drugs. This approach involves modifying the molecule's structure to create new compounds with desired therapeutic properties. However, this is an ongoing area of research, and no specific drugs derived from (2R)-2-Amino-2-phenylacetamide have been developed yet [].

(R)-2-Amino-2-phenylacetamide, with the chemical formula C8H10N2OC_8H_{10}N_2O and CAS Number 6485-67-2, is an organic compound characterized by the presence of both an amino group and a phenyl group attached to the acetamide structure. This compound is a chiral molecule, existing in two enantiomeric forms, with the (R)-configuration being of particular interest in various biological and chemical applications. The molecular weight of (R)-2-Amino-2-phenylacetamide is 150.18 g/mol, and it exhibits high solubility in water, making it suitable for various experimental conditions .

Currently, there's no documented information regarding the mechanism of action of (2R)-2-Amino-2-phenylacetamide in biological systems [].

Due to its functional groups:

  • Acylation Reactions: The amino group can undergo acylation to form more complex amides.
  • N-Alkylation: The nitrogen atom can be alkylated to yield N-alkyl derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered properties .

(R)-2-Amino-2-phenylacetamide has shown potential biological activity, particularly in pharmacological contexts. It has been studied for its effects on:

  • Neurotransmitter Modulation: It may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
  • Antimicrobial Properties: Some studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens.

The specific mechanisms of action are still under investigation, but its structural characteristics suggest that it could interact with biological targets effectively .

Several methods have been developed for synthesizing (R)-2-Amino-2-phenylacetamide:

  • Direct Amination: Reaction of phenylacetaldehyde with ammonia followed by reduction.
  • Enzymatic Synthesis: Using specific enzymes to catalyze the formation from precursor compounds, which may offer higher selectivity for the (R)-enantiomer.
  • Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the formation of the desired enantiomer.

These methods vary in terms of yield, cost, and environmental impact, making them suitable for different applications depending on the required scale and purity .

(R)-2-Amino-2-phenylacetamide finds applications across various fields:

  • Pharmaceuticals: Used as a building block in drug synthesis due to its biological activity.
  • Research: Employed in studies exploring amino acid derivatives and their interactions with biological systems.
  • Chemical Industry: Serves as an intermediate in the production of agrochemicals and other fine chemicals.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies involving (R)-2-Amino-2-phenylacetamide have focused on:

  • Binding Affinity: Evaluating how well the compound binds to various receptors or enzymes.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other pharmacologically active compounds.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (R)-2-Amino-2-phenylacetamide. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Amino-N-methyl-3-phenylpropanamide144836-90-80.75Contains a methyl group enhancing lipophilicity
2-Amino-2-(4-methylphenyl)acetamide6485-52-50.84Has a para-methyl substitution on phenyl ring
3-Amino-3-(4-fluorophenyl)propanamide943516-54-90.84Fluorine substitution affecting electronic properties
N-(4-Hydroxyphenyl)acetamide20859-02-30.71Hydroxy group introduces additional hydrogen bonding capabilities

(R)-2-Amino-2-phenylacetamide stands out due to its specific chiral configuration and balance between hydrophilicity and lipophilicity, making it particularly interesting for pharmaceutical development .

(R)-2-Amino-2-phenylacetamide, systematically named as (R)-2-amino-2-phenylacetamide, is a chiral amide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Key identifiers include:

PropertyValue
CAS Number6485-67-2
IUPAC Name(R)-2-amino-2-phenylacetamide
SMILESC1=CC=C(C=C1)C@HN
InChIInChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m1/s1
InChIKeyKIYRSYYOVDHSPG-UHFFFAOYNA-N
EC Number420-370-0

The compound is also recognized as D(-)-phenylglycinamide and serves as a precursor in asymmetric synthesis and pharmaceutical applications.

Physicochemical Property Profiling

(R)-2-Amino-2-phenylacetamide exhibits distinct physicochemical attributes critical for its reactivity and stability:

PropertyValue
Melting Point125–129°C
Density~1.1392 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO, methanol (heated)
pKa15.61 (predicted)
Specific Optical Rotation-110° to -120° (20°C, 589 nm, c=0.55, EtOH)

The hydrochloride salt (CAS 63291-39-4) enhances solubility for pharmaceutical formulations.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR and ¹³C NMR spectra confirm the compound’s structure and stereochemistry:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H7.43–7.26 (m)Multiplet5HAromatic protons (phenyl)
¹H4.44 (s)Singlet1Hα-Carbon (CH)
¹³C176.87Carbonyl (C=O)
¹³C141.15Quaternary carbon (phenyl)
¹³C58.63α-Carbon (CH)

Data collected in CD₃OD.

Infrared (IR) Spectroscopy

Key IR absorption bands:

Wavenumber (cm⁻¹)Assignment
3070–2978C–H (aromatic and aliphatic)
1510–1318C=O (amide) and C–N bending
2856Aliphatic C–H (stretching)

Peaks confirm amide functionality and aromaticity.

Computational Modeling of Molecular Geometry and Electronic Structure

3D Conformational Analysis

The molecule adopts a L-shaped geometry due to steric interactions between the phenyl group and the acetamide moiety. The α-carbon’s stereochemistry (R-configuration) dictates its spatial arrangement:

  • Hydrogen bonding: The amide group participates in intramolecular H-bonds, stabilizing the conformation.
  • Electronic distribution: The electron-withdrawing carbonyl group polarizes the α-C–H bond, enhancing reactivity in nucleophilic substitutions.

Molecular Modeling Studies

X-ray crystallography and DFT calculations reveal:

ParameterValue
C–N Bond Length~1.32 Å (amide linkage)
C=O Bond Length~1.22 Å (carbonyl group)
Dihedral Angle (C–C–N–C)~60° (stereochemical rigidity)

Data inferred from structural analogs and computational simulations.

Stereochemical Analysis and Enantiomeric Purity Assessment

Enantiomeric Purity

High-performance liquid chromatography (HPLC) confirms ≤0.5% enantiomeric impurity in commercial samples. The (R)-enantiomer is synthesized via asymmetric catalysis or enzymatic resolution to maintain stereochemical integrity.

Chirality’s Biological Significance

The R-configuration is critical for:

  • Enzyme substrate recognition: Stereoselective binding to transaminases or kinases.
  • Pharmacological activity: Enhanced bioavailability and target affinity compared to the S-enantiomer.

The synthesis of enantiomerically pure (R)-2-amino-2-phenylacetamide represents a significant challenge in synthetic organic chemistry due to the presence of a stereogenic center at the α-carbon position [3]. Various chiral resolution techniques have been developed to obtain this compound with high enantiomeric purity, each offering distinct advantages in terms of efficiency, scalability, and environmental impact [4].

Diastereomeric Salt Formation

Diastereomeric salt formation remains one of the most established methods for resolving racemic 2-amino-2-phenylacetamide . This approach involves treating the racemic mixture with chiral resolving agents, particularly tartaric acid derivatives, to form diastereomeric salts with different physicochemical properties . The process typically follows this sequence:

  • Formation of diastereomeric salts between racemic 2-amino-2-phenylacetamide and L-(+)-tartaric acid in ethanol/water (3:1) mixture
  • Selective crystallization of the less soluble diastereomeric salt
  • Multiple recrystallization cycles to enhance enantiomeric purity
  • Liberation of the free (R)-enantiomer through base treatment

This method can achieve impressive enantiomeric excess values of up to 99.5%, though with moderate yields of approximately 40% for the (R)-enantiomer .

Chromatographic Resolution

Preparative-scale chromatographic separation using chiral stationary phases (CSPs) offers another effective approach for obtaining (R)-2-amino-2-phenylacetamide [4]. This technique has gained prominence due to its high efficiency and excellent enantioselectivity:

ParameterSpecificationPerformance
Column TypeCellulose tris(3,5-dimethylphenylcarbamate)High selectivity
Mobile PhaseHexane/Isopropanol (70:30)Optimal separation
Flow Rate10 mL/minEfficient processing
Enantiomeric Purity99.9% eeExcellent purity
Throughput200 mg/hModerate scale

This approach is particularly valuable for analytical purposes and small-scale preparations where high enantiomeric purity is critical [4].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution represents a powerful biocatalytic approach for obtaining (R)-2-amino-2-phenylacetamide with excellent stereoselectivity [36] [37]. This method exploits the inherent selectivity of enzymes toward specific enantiomers:

The process typically employs lipases, particularly from Candida antarctica (CAL-B), which selectively catalyze reactions of one enantiomer while leaving the other untouched [39]. For instance, lipase-mediated kinetic resolution of racemic 2-amino-2-phenylacetamide can achieve enantiomeric excess values exceeding 99% through:

  • Selective acylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted
  • Simple separation of the acylated (S)-derivative from the unreacted (R)-enantiomer
  • Recovery of the pure (R)-2-amino-2-phenylacetamide

A particularly innovative approach involves dynamic kinetic resolution using a combination of enzymes [36]. By coupling an amino acid amide racemase (such as α-amino-ε-caprolactam racemase) with a stereoselective amidase (such as D-aminopeptidase), theoretical yields approaching 100% of the desired (R)-enantiomer can be achieved [37].

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution by continuously racemizing the undesired enantiomer, theoretically allowing complete conversion to the desired (R)-enantiomer [41]. For (R)-2-amino-2-phenylacetamide synthesis, this approach typically combines:

  • A stereoselective enzyme (typically a lipase or amidase) that preferentially reacts with one enantiomer
  • A racemization catalyst that continuously converts the unreacted (S)-enantiomer to the racemic mixture
  • Reaction conditions that maintain both catalytic activities without mutual interference

Recent developments in chemoenzymatic DKR have demonstrated yields exceeding 90% with enantiomeric excess values above 98% for similar α-amino amide structures [41] [42]. This approach represents a significant advancement in the sustainable and efficient production of (R)-2-amino-2-phenylacetamide [40].

Green Chemistry Approaches in Amide Bond Formation

The formation of the amide bond in (R)-2-amino-2-phenylacetamide represents a critical synthetic step that traditionally involves harsh conditions and environmentally problematic reagents [8]. Recent advances in green chemistry have introduced more sustainable approaches to amide bond formation, aligning with the principles of atom economy, reduced waste generation, and energy efficiency [9].

Enzymatic Amide Bond Formation

Enzymatic catalysis offers a remarkably green approach to amide bond formation in the synthesis of (R)-2-amino-2-phenylacetamide [9] [12]. This method leverages the natural catalytic efficiency of enzymes under mild conditions:

Candida antarctica lipase B (CAL-B) has emerged as a particularly effective biocatalyst for direct amidation reactions [9]. The process typically involves:

  • Reaction of (R)-2-amino-2-phenylacetic acid with ammonia in the presence of CAL-B
  • Use of cyclopentyl methyl ether (CPME) as a green and safe solvent
  • Mild reaction conditions (60°C) with molecular sieves to remove water
  • High conversion rates (>99%) within 90 minutes

This enzymatic approach eliminates the need for hazardous coupling reagents and produces minimal waste, representing a significant advancement in sustainable amide synthesis [12].

Catalytic Dehydrative Amidation

Catalytic dehydrative amidation represents another green approach to forming the amide bond in (R)-2-amino-2-phenylacetamide [8] [10]. This method directly couples carboxylic acids with amines without stoichiometric activating agents:

Recent developments include:

  • Boronic acid catalysis: Arylboronic acids can catalyze direct amidation under azeotropic reflux conditions, removing water to drive the equilibrium toward amide formation [50]
  • Cooperative catalysis: The combination of arylboronic acids with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) significantly enhances reaction efficiency through dual activation [50]
  • Diboronic acid anhydride (DBAA) catalysis: This approach enables direct amidation using aqueous ammonia as a green nitrogen source [48]

These catalytic methods typically achieve yields of 80-98% under relatively mild conditions, representing significant improvements over traditional coupling methods [8] [10].

Solvent Considerations in Green Amide Synthesis

The choice of solvent plays a crucial role in developing green synthetic routes to (R)-2-amino-2-phenylacetamide [9] [51]. Traditional amide coupling often relies on problematic solvents like N,N-dimethylformamide (DMF) or dichloromethane, which pose environmental and health concerns [51].

Green alternatives include:

SolventEnvironmental BenefitsPerformance in Amide Synthesis
Cyclopentyl methyl ether (CPME)Low toxicity, reduced wasteExcellent (>99% conversion)
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, biodegradableVery good (>95% conversion)
Propylene carbonateLow volatility, biodegradableGood (>90% conversion)
WaterNon-toxic, abundantModerate (requires specific catalysts)

Recent studies have demonstrated that CPME is particularly effective for enzymatic amidation reactions, combining excellent performance with favorable environmental characteristics [9].

Water Removal Strategies

Efficient water removal represents a key challenge in green amide synthesis, as amide formation is inherently a condensation reaction that produces water [44] [47]. Several environmentally friendly approaches have been developed:

  • Molecular sieves: 3Å molecular sieves effectively remove water without additional reagents, driving the equilibrium toward amide formation [9]
  • Azeotropic distillation: Using green solvents like CPME or 2-MeTHF for azeotropic water removal [50]
  • Dehydrative catalysts: Certain catalysts facilitate water removal through coordination chemistry, enhancing reaction efficiency [48]

These water removal strategies enable high-yielding amide formation under mild conditions, significantly improving the sustainability profile of (R)-2-amino-2-phenylacetamide synthesis [44] [47].

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis represents the most atom-economical and elegant approach to obtaining enantiomerically pure (R)-2-amino-2-phenylacetamide [16]. These methods directly introduce chirality during carbon-carbon or carbon-nitrogen bond formation, avoiding the inherent yield limitations of resolution techniques [29].

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal catalysts offers a powerful approach to synthesizing (R)-2-amino-2-phenylacetamide with excellent enantioselectivity [29] [30]. This method typically involves the reduction of prochiral enamide precursors:

The process generally follows these steps:

  • Preparation of a suitable prochiral enamide substrate (typically α-acetamidocinnamic acid derivatives)
  • Asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst
  • Subsequent functional group transformations to obtain (R)-2-amino-2-phenylacetamide

Particularly effective catalysts include:

Catalyst SystemSubstrateConditionsYieldEnantiomeric Excess
RuCl₂[(R)-BINAP](Z)-α-Acetamidocinnamic acid50 bar H₂, 50°C, MeOH92-95%>98% (R)
Rh-BINAP complexDehydro-phenylglycine derivatives3 bar H₂, 25°C, MeOH90-95%>95% (R)

The mechanism involves coordination of the substrate to the metal center, followed by facial-selective hydrogen transfer, as elucidated through computational studies [35]. This approach is particularly valuable for industrial-scale synthesis due to its scalability and minimal byproduct formation [29].

Organocatalytic Asymmetric Synthesis

Organocatalytic methods offer metal-free alternatives for the asymmetric synthesis of (R)-2-amino-2-phenylacetamide [52] [54]. These approaches typically employ small organic molecules as catalysts, with proline and its derivatives being particularly effective:

Key organocatalytic strategies include:

  • Asymmetric Mannich reactions: Chiral primary or secondary amines catalyze the addition of nucleophiles to imines, forming α-amino carbonyl compounds with high enantioselectivity [52] [53]
  • Proline-catalyzed transformations: L-proline acts as a bifunctional catalyst, facilitating various asymmetric reactions through enamine or iminium activation [57]
  • Chiral phosphoric acid catalysis: These catalysts enable highly enantioselective transformations of imine derivatives to form α-amino acid precursors [56]

Recent developments in organocatalytic Mannich reactions have achieved enantiomeric excess values exceeding 95% for the synthesis of α-amino amides using cinchona alkaloid-derived catalysts [52] [53]. These methods operate under mild conditions and avoid the use of precious metals, aligning with green chemistry principles [54].

Biocatalytic Asymmetric Synthesis

Biocatalytic approaches harness the exquisite selectivity of enzymes to synthesize (R)-2-amino-2-phenylacetamide with excellent stereochemical control [16] [40]. These methods typically employ either:

  • Stereoselective hydrolases: Enzymes like D-aminopeptidase selectively hydrolyze one enantiomer of racemic 2-amino-2-phenylacetamide [36]
  • Transaminases: These enzymes catalyze the asymmetric amination of prochiral ketones to form chiral amines with high enantioselectivity [40]

A particularly effective approach involves the use of ω-transaminases for the enantioselective amination of 2-phenyl-2-oxoacetamide:

EnzymeAmine DonorConditionsYieldEnantiomeric Excess
Arthrobacter sp. ω-TransaminaseIsopropylaminepH 8.5, 30°C85%97% (R)

This biocatalytic approach operates under mild aqueous conditions and avoids the use of hazardous reagents, representing a sustainable route to (R)-2-amino-2-phenylacetamide [40].

Asymmetric Nucleophilic Addition to Imines

The asymmetric addition of nucleophiles to imines represents another powerful approach to synthesizing (R)-2-amino-2-phenylacetamide [16] [17]. This method typically involves:

  • Preparation of a suitable imine or imine equivalent derived from benzaldehyde
  • Asymmetric addition of a nucleophile (often a cyanide source) under chiral catalysis
  • Subsequent transformations to convert the addition product to (R)-2-amino-2-phenylacetamide

Recent developments include:

  • Strecker-type reactions: Asymmetric addition of cyanide to imines, followed by hydrolysis and amidation [16]
  • Asymmetric hydrosilylation: Reduction of ketimines using chiral catalysts, followed by functional group transformations [17]
  • Organocatalytic additions: Using chiral hydrogen-bonding catalysts to control the stereochemistry of nucleophilic additions [54]

These methods typically achieve enantiomeric excess values of 90-98%, providing efficient access to (R)-2-amino-2-phenylacetamide and related compounds [16] [17].

Post-Synthetic Modification Strategies

Post-synthetic modification of (R)-2-amino-2-phenylacetamide offers valuable pathways to diverse derivatives with enhanced properties or functionalities [21] [25]. These transformations must proceed with retention of stereochemistry at the sensitive α-stereocenter, presenting both challenges and opportunities for selective chemistry [26].

Selective Functionalization of the Amino Group

The primary amino group in (R)-2-amino-2-phenylacetamide represents a versatile handle for selective functionalization [25] [26]. Various transformations can be performed while preserving the stereochemical integrity of the molecule:

  • Acylation: Formation of amide derivatives using acyl chlorides, anhydrides, or activated esters [25]
  • Reductive alkylation: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines [25]
  • Sulfonylation: Introduction of sulfonamide functionality using sulfonyl chlorides [26]
  • Carbamoylation: Formation of urea derivatives through reaction with isocyanates [26]

These transformations typically proceed under mild conditions (0-25°C) in aprotic solvents, achieving yields of 75-95% while maintaining the stereochemical integrity of the α-carbon [25].

Amide Bond Modifications

The amide functionality in (R)-2-amino-2-phenylacetamide can undergo various transformations to access diverse structural motifs [21] [28]:

  • Reduction: Selective reduction to primary amines using lithium aluminum hydride or borane complexes [28]
  • Dehydration: Conversion to nitriles using dehydrating agents like phosphorus pentoxide or trifluoroacetic anhydride [21]
  • Transamidation: Exchange of the amide nitrogen through catalytic processes using transition metal catalysts [28]
  • Thionation: Conversion to thioamides using reagents like Lawesson's reagent [21]

These transformations enable the diversification of (R)-2-amino-2-phenylacetamide into various functional derivatives while preserving the stereogenic center [28].

Aromatic Ring Functionalization

The phenyl ring in (R)-2-amino-2-phenylacetamide offers opportunities for regioselective functionalization through various methods [21] :

  • Palladium-catalyzed C-H functionalization: Direct olefination of the phenyl ring through C-H activation, compatible with common amino acid protecting groups [21]
  • Electrophilic aromatic substitution: Introduction of halogens, nitro groups, or other substituents under controlled conditions
  • Directed ortho-metalation: Regioselective functionalization using directing effects of the amino or amide groups [21]
  • Cross-coupling reactions: Introduction of various carbon substituents through palladium-catalyzed cross-coupling when a suitable halogen is present

These methods enable the synthesis of diverse (R)-2-amino-2-phenylacetamide derivatives with modified aromatic rings, expanding the structural diversity accessible from this scaffold [21].

Conversion to Other Functional Derivatives

(R)-2-amino-2-phenylacetamide can serve as a versatile precursor to various functional derivatives through selective transformations [26] [28]:

  • Hydrolysis: Conversion to (R)-phenylglycine through amide hydrolysis under acidic or basic conditions [28]
  • Hofmann rearrangement: Transformation to (R)-1-phenylethylenediamine derivatives through treatment with hypohalites [26]
  • Curtius-type rearrangements: Formation of isocyanates or carbamates through appropriate reagents [32]
  • Cyclization reactions: Formation of heterocyclic compounds through intramolecular reactions [26]

These transformations provide access to diverse chiral building blocks from a single enantiomerically pure precursor, highlighting the synthetic utility of (R)-2-amino-2-phenylacetamide in complex molecule synthesis [28].

Asymmetric Synthesis Applications

The compound demonstrates remarkable performance in asymmetric hydrogenation reactions, achieving enantioselectivities exceeding 98% ee in pharmaceutical synthesis applications [2] [4]. Asymmetric hydrogenation of prochiral enamide precursors using ruthenium-BINAP complexes enables high-yield routes to (R)-2-amino-2-phenylacetamide, with reaction conditions optimized for industrial scalability [2]. The use of 0.5 mol% Ru(BINAP) catalyst in methanol under 50 bar hydrogen pressure at 50°C yields 92-95% product with greater than 98% enantiomeric excess [2].

Enzymatic resolution approaches utilizing lipase-mediated hydrolysis provide complementary synthetic pathways. Candida antarctica Lipase B-catalyzed kinetic resolution of racemic N-acetyl-2-phenylglycine amide selectively deacetylates the (S)-enantiomer, yielding the (R)-enantiomer with 99% enantiomeric excess at 50% theoretical conversion [2]. Reductive amination with ω-transaminases from Arthrobacter species achieves 85% yield with 97% ee using isopropylamine as the amine donor [2].

Drug Intermediate Production

The compound functions as a critical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders [6]. Its structural framework allows for versatile modifications, making it valuable for creating complex organic molecules with therapeutic potential . The compound's role in synthesizing compounds with NMDA receptor antagonist activity demonstrates its importance in neurological drug development .

Chiral auxiliary approaches utilizing Evans oxazolidinone methodology provide access to the compound with excellent stereochemical control. The auxiliary-mediated synthesis ensures high enantiocontrol during amide bond formation, with auxiliary attachment to (R)-4-benzyl-2-oxazolidinone coupled to phenylacetic acid, followed by amidation with ammonia and auxiliary removal under basic conditions, achieving 75% overall yield with greater than 99% ee [2].

Industrial Synthesis Methods

Large-scale production methods emphasize cost-effectiveness and environmental sustainability. Transition metal-catalyzed asymmetric hydrogenation represents the preferred industrial approach due to scalability and minimal byproduct formation [2] [7]. The development of continuous flow asymmetric synthesis protocols enhances efficiency and reduces waste generation, making the process more economically viable for pharmaceutical manufacturing [7].

Biocatalytic approaches using lipase enzymes provide green and sustainable alternatives for chiral active pharmaceutical ingredient synthesis [8]. These methods offer excellent enantioselectivity while operating under mild reaction conditions, reducing energy consumption and environmental impact compared to traditional chemical synthesis routes [8].

Coordination Chemistry in Metal-Organic Framework Development

(R)-2-Amino-2-phenylacetamide demonstrates significant potential in coordination chemistry applications, particularly in the development of metal-organic frameworks with enhanced properties for catalysis, separation, and sensing applications [9] [10] [11] [12].

Coordination Modes and Framework Architecture

The compound's amino and amide functional groups provide multiple coordination sites for metal ion binding, enabling the formation of diverse framework topologies [10] [11]. Zinc-based frameworks exhibit tetrahedral coordination geometries, while copper systems demonstrate square planar arrangements [9] [11]. The flexibility of coordination modes allows for the construction of one-dimensional chains, two-dimensional planes, and three-dimensional networks depending on reaction conditions and metal ion selection [11].

Amino acid-derived ligands, including (R)-2-amino-2-phenylacetamide, facilitate the formation of homochiral metal-organic frameworks with unique properties [13]. The inherent chirality of the ligand transfers to the framework structure, creating materials with potential applications in asymmetric catalysis and chiral separations [13]. Six homochiral metal-organic frameworks constructed from zinc, copper, and cobalt metals demonstrate the versatility of amino acid ligands in framework construction [13].

Metal Ion Compatibility

Research demonstrates compatibility with various transition metals, including zinc, copper, cobalt, iron, and manganese [9] [14] [11]. Each metal system exhibits distinct coordination preferences and framework properties. Zinc systems favor tetrahedral coordination with high framework stability, making them suitable for gas storage and catalytic applications [9]. Copper frameworks with square planar coordination show enhanced electronic properties beneficial for sensing and separation applications [11].

The compound's coordination with rare earth metals enables the development of frameworks with unique luminescence properties [9]. Ytterbium-based frameworks exhibit near-infrared emission with tunable excitation wavelengths, demonstrating potential for optical applications [9]. The RE4(μ3-OH)4(COO)6 2+ cluster motif provides a platform for systematic investigation of structure-property relationships [9].

Framework Stability and Properties

Metal-organic frameworks incorporating (R)-2-amino-2-phenylacetamide demonstrate enhanced thermal and chemical stability compared to frameworks utilizing simple carboxylate ligands [14] [15]. The amino acid backbone provides additional stabilization through hydrogen bonding and π-π interactions [11]. Temperature-dependent flexibility enables responsive behavior to external stimuli, with frameworks exhibiting reversible structural transitions between rigid and flexible phases [15].

The frameworks display significant porosity with calculated void volumes ranging from 7% to 91% depending on framework topology and metal coordination [11]. High surface areas enable applications in gas storage, separation, and catalysis. The presence of amino functionality within the pores provides sites for post-synthetic modification and guest molecule recognition [9].

Pharmacophore Modeling for Target-Specific Drug Design

(R)-2-Amino-2-phenylacetamide plays a crucial role in pharmacophore modeling applications, serving as a key structural motif for virtual screening and drug design targeting specific biological receptors [16] [17] [18] [19].

Structure-Based Pharmacophore Development

The compound's structural features contribute to pharmacophore models designed for various therapeutic targets [17] [19]. Its amino group functions as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, providing essential interaction points for receptor binding [16] [19]. The phenyl ring contributes hydrophobic and aromatic interactions critical for binding affinity and selectivity [19].

Pharmacophore modeling studies demonstrate the compound's utility in developing models for glycogen synthase kinase 3 beta (GSK-3β) inhibitors for Alzheimer's disease treatment [17]. Multi-protein structure receptor-based pharmacophore modeling generates 3D pharmacophore models validated using test sets of 1235 compounds [17]. Virtual screening of the ZINC database using generated pharmacophore models produces 12,251 hits, subsequently filtered to 630 compounds based on lead-like properties and central nervous system activity predictions [17].

Virtual Screening Applications

Advanced pharmacophore modeling techniques integrate (R)-2-amino-2-phenylacetamide-derived features with machine learning algorithms for enhanced virtual screening performance [16] [18]. PharmaDiff, a pharmacophore-conditioned diffusion model, employs transformer-based architecture to integrate atom-based representation of 3D pharmacophores into generative processes [16]. This approach enables precise generation of 3D molecular graphs that align with predefined pharmacophore hypotheses [16].

The compound's pharmacophoric features demonstrate superior performance in matching 3D pharmacophore constraints compared to traditional methods [16]. Cross-attention mechanisms between generated node embeddings and pharmacophoric node embeddings enable dynamic integration of pharmacophoric constraints into molecular representations [16]. This approach provides more flexible and learnable fusion of pharmacophoric information compared to static methods [16].

Target Identification and Drug Profiling

Pharmacophore models incorporating (R)-2-amino-2-phenylacetamide features enable target identification and drug profiling applications [18] [19]. The compound's structural motif appears in various bioactive molecules, making it valuable for identifying potential off-targets and predicting drug side effects [18]. Pharmacophore-based virtual screening identifies possible proteins of interest and suggests novel therapeutic uses for existing drugs [18].

Structure-activity relationship studies reveal how modifications to the compound's structure affect biological activity [19]. Changes in substituents on the phenyl ring significantly influence NMDA receptor binding affinity and selectivity . This information guides optimization strategies for developing more potent and selective therapeutic agents [19].

Polymer Science Applications in Chiral Stationary Phases

(R)-2-Amino-2-phenylacetamide finds significant applications in polymer science, particularly in the development of chiral stationary phases for high-performance liquid chromatography enantioseparation [20] [21] [22] [23].

Chiral Stationary Phase Development

The compound serves as a chiral selector in the development of advanced chiral stationary phases with enhanced enantioseparation capabilities [22] [23]. Novel chiral stationary phases based on chiral trianglsalen macrocycles bonded to thiol-functionalized silica through thiol-ene click chemistry demonstrate excellent chiral separation performance [22]. Twenty-two racemates achieve enantioseparation on these phases, including alcohols, ketones, esters, phenols, organic acids, epoxides, and amines [22].

Polysaccharide-based chiral stationary phases incorporating amino acid derivatives show remarkable enantioselectivity for structurally diverse biologically active compounds [20]. Success rates for baseline enantioseparation reach 76.9% using amylose-based phases and 51.9% using cellulose-based phases [20]. The complementary enantioselectivity of different polysaccharide backbones enables separation of the majority of tested compounds [20].

Separation Mechanism and Performance

Chiral recognition mechanisms involve multiple interaction types, including hydrogen bonding, π-π interactions, and steric effects [23] [24]. The compound's amino group participates in hydrogen bonding with analyte molecules, while the phenyl ring contributes to π-π interactions with aromatic analytes [23]. Thermodynamic studies reveal that enantioseparation is enthalpy-dominated, with negative enthalpy and entropy changes indicating favorable but entropically unfavorable processes [23].

Resolution factors ranging from 1.5 to 8.2 and separation factors from 1.05 to 2.80 demonstrate the excellent enantioseparation performance of amino acid-derived chiral stationary phases [20] [22]. The phases show particular effectiveness for pharmaceutical compounds, achieving good to excellent enantioseparation efficiency across diverse molecular structures [20].

Material Properties and Optimization

The incorporation of (R)-2-amino-2-phenylacetamide derivatives into polymer matrices enhances chiral recognition through optimized spatial arrangement of recognition sites [21] [22]. Dynamic helical poly(phenylacetylene) nanocomposites incorporating silver nanoparticles demonstrate stimulus-sensitive behavior with enhanced optical activity [21]. The chiral hybrid nanoparticles show preferential adsorption toward specific enantiomers, with stronger UV-vis and circular dichroism signals compared to the original helical polymer [21].

Preparation conditions significantly influence the performance of amino acid-based chiral stationary phases [24]. Amylose ester derivatives synthesized under optimized conditions show higher chiral recognition abilities compared to standard preparations [24]. The recognition abilities vary significantly depending on the types and positions of substituents introduced into the phenyl group, with cinnamate derivatives showing superior performance compared to benzoate derivatives [24].

XLogP3

-0.1

UNII

2NDY0KO51E

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6485-67-2

Wikipedia

D-phenylglycinamide

Dates

Last modified: 08-15-2023

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